1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one 1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 641997-66-2
VCID: VC0426465
InChI: InChI=1S/C19H20N2O2/c1-13-8-10-20(11-9-13)17(22)12-21-16-7-3-5-14-4-2-6-15(18(14)16)19(21)23/h2-7,13H,8-12H2,1H3
SMILES: CC1CCN(CC1)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4g/mol

1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one

CAS No.: 641997-66-2

Main Products

VCID: VC0426465

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4g/mol

1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one - 641997-66-2

CAS No. 641997-66-2
Product Name 1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one
Molecular Formula C19H20N2O2
Molecular Weight 308.4g/mol
IUPAC Name 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[cd]indol-2-one
Standard InChI InChI=1S/C19H20N2O2/c1-13-8-10-20(11-9-13)17(22)12-21-16-7-3-5-14-4-2-6-15(18(14)16)19(21)23/h2-7,13H,8-12H2,1H3
Standard InChIKey QBCQLMMKIQHOKF-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Canonical SMILES CC1CCN(CC1)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
PubChem Compound 900527
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator